REACTION_CXSMILES
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C([N-]C(C)C)(C)C.[Li+].[C:9]([CH:11]1[CH2:16][CH2:15][N:14]([C:17]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18])[CH2:13][CH2:12]1)#[N:10].Br[CH2:25][CH:26]1[CH2:28][CH2:27]1>C1COCC1.[Cl-].[Na+].O>[C:9]([C:11]1([CH2:25][CH:26]2[CH2:28][CH2:27]2)[CH2:16][CH2:15][N:14]([C:17]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18])[CH2:13][CH2:12]1)#[N:10] |f:0.1,5.6.7|
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Name
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|
Quantity
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60 mL
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Type
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reactant
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Smiles
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C(C)(C)[N-]C(C)C.[Li+]
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Name
|
|
Quantity
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21 g
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Type
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reactant
|
Smiles
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C(#N)C1CCN(CC1)C(=O)OC(C)(C)C
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Name
|
|
Quantity
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60 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
|
|
Quantity
|
150 mL
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Type
|
solvent
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Smiles
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C1CCOC1
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Name
|
|
Quantity
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17.53 g
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Type
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reactant
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Smiles
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BrCC1CC1
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Name
|
|
Quantity
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20 mL
|
Type
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solvent
|
Smiles
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C1CCOC1
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Name
|
brine
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Quantity
|
150 mL
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Type
|
solvent
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Smiles
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[Cl-].[Na+].O
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Control Type
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UNSPECIFIED
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Setpoint
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-70 °C
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Type
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CUSTOM
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Details
|
The mixture was stirred at −70° C. for 1 hour
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The solution was stirred at −70° C. for 1 hour
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Duration
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1 h
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Type
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TEMPERATURE
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Details
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to warm to ambient temperature over 2 hours
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Duration
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2 h
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Type
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EXTRACTION
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Details
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extracted with EtOAc (3×200 ml)
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Type
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WASH
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Details
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The combined organic extracts were washed with brine (200 ml)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over MgSO4
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Type
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FILTRATION
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Details
|
filtered
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Type
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CUSTOM
|
Details
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evaporated
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Type
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CUSTOM
|
Details
|
to give a brown oil
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Type
|
CUSTOM
|
Details
|
The crude product was chromatographed on silica
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Type
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WASH
|
Details
|
eluted with 5% EtOAc in isohexane
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Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1(CCN(CC1)C(=O)OC(C)(C)C)CC1CC1
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |